BenchChemオンラインストアへようこそ!

(4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane

Toltrazuril synthesis Process chemistry Veterinary pharmaceutical intermediates

(4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane, also known as 2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene or Benzene,2-methyl-4-nitro-1-[4-[(trifluoromethyl)thio]phenoxy]-, is a specialty aryl trifluoromethyl thioether (Ar–SCF₃) building block with the molecular formula C₁₅H₁₂F₃NO₃S and a molecular weight of 343.32 g/mol. The compound bears a –SCF₃ group on one phenyl ring linked via a methyleneoxy bridge to a 2-methyl-4-nitrophenyl moiety, giving it a computed LogP of 5.62 and a topological polar surface area of 80.35 Ų.

Molecular Formula C15H12F3NO3S
Molecular Weight 343.3 g/mol
Cat. No. B11924853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane
Molecular FormulaC15H12F3NO3S
Molecular Weight343.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])OCC2=CC=C(C=C2)SC(F)(F)F
InChIInChI=1S/C15H12F3NO3S/c1-10-8-12(19(20)21)4-7-14(10)22-9-11-2-5-13(6-3-11)23-15(16,17)18/h2-8H,9H2,1H3
InChIKeyMIMYVGGBHGPHLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane (CAS 106310-21-8): Structural Identity and Procurement-Relevant Profile


(4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane, also known as 2-(4-trifluoromethylthiobenzoxy)-5-nitrotoluene or Benzene,2-methyl-4-nitro-1-[4-[(trifluoromethyl)thio]phenoxy]-, is a specialty aryl trifluoromethyl thioether (Ar–SCF₃) building block with the molecular formula C₁₅H₁₂F₃NO₃S and a molecular weight of 343.32 g/mol [1]. The compound bears a –SCF₃ group on one phenyl ring linked via a methyleneoxy bridge to a 2-methyl-4-nitrophenyl moiety, giving it a computed LogP of 5.62 and a topological polar surface area of 80.35 Ų [1][2]. It is a crystalline solid with a melting point of 61–62 °C, a density of 1.396 g/cm³, and a boiling point of 393.6 °C at 760 mmHg . Its primary documented role is as the nitro-precursor intermediate for the industrial synthesis of the veterinary anticoccidial drugs toltrazuril and ponazuril (toltrazuril sulfone) [3][4].

Why Generic Aryl Trifluoromethyl Thioether Building Blocks Cannot Replace (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane in Toltrazuril-Class Syntheses


Compounds containing the aryl–SCF₃ motif are broadly available as research building blocks, yet simple interchange within a synthetic route is precluded by the strict regiospecificity demanded by the toltrazuril and ponazuril pharmacophore [1]. The 2-methyl substituent on the central nitroaryl ring is not a trivial structural variation; it defines the correct substitution pattern of the final triazinetrione drug scaffold. The des-methyl analog (4-(4-nitrophenoxy)phenyl)(trifluoromethyl)sulfane (CAS 1244974-58-0) lacks this methyl group and cannot yield the approved drug substance upon reduction and further elaboration . Similarly, the methylthio analog 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride (CAS 56191-23-2) reverses the SCF₃/CF₃ arrangement between the two rings, generating a different connectivity that is incompatible with the established downstream chemistry [2]. Moreover, alternative synthetic routes that bypass this nitro intermediate rely on hazardous reagents (phosgene, triphosgene, methyl isocyanate, Raney nickel) and deliver substantially lower overall yields—as low as 19% versus 89.9% [3][4]. These three factors—regiospecificity, incompatible heteroatom substitution pattern, and inferior process economics—make generic substitution scientifically and commercially untenable.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation of (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane


Overall Synthetic Yield: 89.9% Toltrazuril Route vs. 19% Legacy Route

In a direct head-to-head comparison across published routes, the toltrazuril synthesis that employs the target compound as the nitro-intermediate starting material achieves an overall yield of 89.9% over three steps (catalytic hydrogenation, condensation with sodium cyanate, and cyclization with methylaminocarbonyl chloride) [1]. By contrast, the legacy route starting from 4-nitrothiophenol and proceeding through methylation, chlorination, fluorination, reduction, diazotization, and hydrolysis to 4-(trifluoromethylthio)phenol—which must then be coupled with a separate nitroarene—delivers a total overall yield of only 19% [2]. The 4.7-fold yield improvement is attributable to the target compound consolidating the SCF₃-phenoxy and nitroaryl moieties in a single, correctly substituted intermediate, thereby eliminating several low-yielding functional group interconversion steps [1][2].

Toltrazuril synthesis Process chemistry Veterinary pharmaceutical intermediates

Single-Step Intermediate Formation Yield: 90–95% for Target Compound vs. Lower-Yielding Alternative Coupling Strategies

The synthesis of the target compound itself—via nucleophilic aromatic substitution between 4-(trifluoromethylthio)phenol and 2-chloro-5-nitrotoluene in DMSO with a basic catalyst at 70–100 °C, followed by heating at 120–180 °C for 4–6 hours—proceeds with an isolated yield of 90–95% after petroleum ether recrystallization, as documented in the ponazuril process patent [1]. This single-step assembly of the fully functionalized diaryl ether scaffold contrasts with multi-step approaches that sequentially build the SCF₃-phenoxy and nitroaryl units, where cumulative yields are invariably lower due to intermediate isolations and purification losses [2]. No directly published comparative single-step yield exists for the des-methyl analog synthesis, but the principle of convergent over linear synthesis is well established in process chemistry [2].

Ponazuril synthesis Nucleophilic aromatic substitution Process efficiency

Lipophilicity Differential: Computed LogP 5.62 (Target) vs. XLogP3 4.3 (Methylthio Analog) Directs Membrane Permeability and Downstream Drug Properties

The target compound has a computed LogP of 5.62 (molbase.cn via CAS 106310-21-8) and an XLogP of approximately 5.0–5.5 from independent calculations [1]. The structurally related analog 4-[4-(methylthio)phenoxy]-3-nitrobenzotrifluoride (CAS 56191-23-2), which replaces the terminal –SCF₃ with –SCH₃ and shifts the –CF₃ group to the central ring, has an experimentally validated XLogP3 of only 4.3 per PubChem [2]. The ΔLogP of ≥1.3 units reflects the well-documented superiority of the SCF₃ group (Hansch π = +1.44) over the SCH₃ group in conferring lipophilicity [3]. This difference is substantial: each unit increase in LogP can correspond to a ~10-fold increase in membrane partitioning. The target compound's higher lipophilicity translates into improved membrane permeability of the downstream drug substances toltrazuril and ponazuril, which are known to require blood-brain barrier penetration for their antiprotozoal efficacy against Sarcocystis neurona [4].

Physicochemical property comparison Lipophilicity Drug-likeness ADME

Regiospecificity Requirement: 2-Methyl Substituent Is Essential for Correct Pharmacophore Assembly; Des-Methyl Analog Is Chemically Incompatible

The target compound bears a methyl group at the 2-position of the central nitroaryl ring (ortho to the nitro group). This methyl substituent is not dispensable: the final toltrazuril structure requires a 3-methyl substitution pattern on the central phenyl ring relative to the triazinetrione and the diaryl ether oxygen [1]. The des-methyl analog (4-(4-nitrophenoxy)phenyl)(trifluoromethyl)sulfane (CAS 1244974-58-0, molecular formula C₁₃H₈F₃NO₃S, MW 315.27) lacks this methyl group entirely . If subjected to the same reduction–condensation–cyclization sequence, it would generate a des-methyl toltrazuril derivative that is not the approved drug substance and has no established anticoccidial efficacy or regulatory approval [1][2]. The 2-methyl group also influences the electronic environment of the nitro group, potentially modulating its reduction kinetics and the nucleophilicity of the resulting aniline [3]. This is a binary differentiation: the analog is structurally incapable of yielding the target API, making the correct regioisomer irreplaceable.

Regioselective synthesis Structure–activity relationship Toltrazuril pharmacophore

Process Safety Advantage: Target Compound Route Avoids Phosgene, Triphosgene, Methyl Isocyanate, and Raney Nickel Required by Alternative Routes

The synthetic route employing the target compound as the nitro-intermediate uses catalytic hydrogenation (0.75–0.9 MPa H₂, 75–85 °C) for nitro reduction, followed by condensation with sodium cyanate and cyclization with methylaminocarbonyl chloride [1]. By contrast, the alternative routes disclosed in the prior art for toltrazuril and ponazuril synthesis require: (i) phosgene or triphosgene for isocyanate formation, (ii) methyl isocyanate for urea formation, and/or (iii) Raney nickel for nitro reduction—reagents that are acutely toxic, flammable, or pyrophoric and demand specialized containment infrastructure [2][3]. The ponazuril patent CN102936227A explicitly enumerates these hazards across three prior-art routes and positions the target-compound-based route as the safer alternative [3]. Additionally, the target compound route eliminates hydrazine hydrate (employed as reductant in CN102285927), which complicates workup and waste treatment [3]. The avoidance of these hazardous reagents reduces capital investment in safety engineering, lowers insurance costs, and simplifies regulatory permitting for industrial-scale manufacturing [3].

Process safety Industrial scale-up Hazardous reagent elimination

Prioritized Application Scenarios for (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane Based on Quantitative Differentiation Evidence


Industrial-Scale Toltrazuril API Manufacturing: Maximizing Process Yield and Minimizing Cost of Goods

For veterinary pharmaceutical manufacturers producing toltrazuril at multi-ton scale, the target compound is the unequivocal starting material choice. The 89.9% overall yield demonstrated in the published Chinese route [1] represents a >70 percentage-point improvement over the legacy 4-nitrothiophenol-based route (19% overall yield) [2]. When scaled to metric-ton output, this yield differential translates into significantly lower raw material procurement volumes, reduced waste disposal costs, and a competitive cost-of-goods advantage. The convergent single-step assembly of the intermediate (90–95% yield) further supports streamlined supply chain logistics [3].

Regulatory-Compliant Ponazuril (Toltrazuril Sulfone) Production: Structural Fidelity for ANDA/DMF Submissions

Ponazuril, the sulfone metabolite of toltrazuril, is approved for treating equine protozoal myeloencephalitis (EPM) and requires blood-brain barrier penetration for efficacy [4]. The target compound's 2-methyl substitution pattern is structurally mandatory for producing the correct, approved drug substance; the des-methyl analog (CAS 1244974-58-0) would generate a non-identical triazinetrione that cannot be filed under existing regulatory dossiers [5]. For generic manufacturers pursuing ANDA submissions or DMF filings, procurement of the correct regioisomer is a non-negotiable requirement for regulatory equivalence demonstration.

Process Safety-First Manufacturing: Reducing Hazard Tier in Veterinary API Synthesis

Manufacturing sites with EHS constraints—such as those operating under strict phosgene/methyl isocyanate exclusion policies—can adopt the target-compound-based route, which replaces acutely toxic reagents (phosgene, triphosgene, methyl isocyanate) and pyrophoric Raney nickel with standard catalytic hydrogenation and mild condensation reagents [6][7]. This enables production in facilities that lack the specialized containment, scrubbing, and emergency response infrastructure required by alternative routes, thereby expanding the accessible manufacturing network and reducing capital expenditure for new capacity [6].

Medicinal Chemistry Derivatization: SCF₃-Containing Fragment with High Lipophilicity for Lead Optimization

Beyond its role as a dedicated toltrazuril/ponazuril intermediate, the target compound serves as a versatile SCF₃-containing aryl building block for medicinal chemistry programs exploring fluorinated fragments. Its computed LogP of 5.62 [8] and the known Hansch π of +1.44 for the SCF₃ group [9] recommend it for lead optimization campaigns targeting intracellular or CNS-penetrant candidates where enhanced membrane permeability is desired. Its crystalline nature (mp 61–62 °C) facilitates handling and purification in parallel synthesis workflows .

Quote Request

Request a Quote for (4-((2-Methyl-4-nitrophenoxy)methyl)phenyl)(trifluoromethyl)sulfane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.